6β-O-Trimethysilyl Dihydrodutasteride
Description
Properties
Molecular Formula |
C₃₀H₄₀F₆N₂O₃Si |
|---|---|
Molecular Weight |
618.73 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of 6β-O-Trimethylsilyl Dihydrodutasteride include:
Dutasteride (Parent Compound) : Inhibits both type 1 and 2 5α-reductase isoforms.
Dihydrodutasteride : Formed via reduction of the 1,2-double bond in dutasteride; retains partial inhibitory activity .
6β-Hydroxydutasteride : A major oxidative metabolite with pharmacological activity comparable to dutasteride .
4'-Hydroxydutasteride : A less potent metabolite formed via CYP3A4/5-mediated oxidation .
1,2-Dihydrodutasteride: A minor metabolite with significantly reduced 5α-reductase inhibitory activity .
Pharmacological Activity
*Assumed based on structural similarity to 6β-hydroxydutasteride, which retains full activity .
Metabolic and Analytical Stability
- Dutasteride : Extensively metabolized by CYP3A4/5, with 5% excreted unchanged in feces and <1% in urine .
- 6β-Hydroxydutasteride : Detected in human serum at steady state; activity matches dutasteride but contributes minimally to overall efficacy due to low systemic concentrations .
- 6β-O-TMS Dihydrodutasteride : Used in analytical workflows to quantify dutasteride metabolites. The TMS group enhances stability during LC-MS/MS analysis, enabling reliable detection even after long-term frozen storage (≤−65°C for up to 3 years) .
Pharmacokinetic Variability
- Age Dependency : Dutasteride’s half-life increases with age (170 hours in men aged 20–49 vs. 300 hours in those >70) due to reduced metabolic clearance .
Key Research Findings
Stability : Dutasteride and its metabolites, including 6β-hydroxydutasteride, remain stable in plasma for up to 3 years when stored at ≤−65°C, ensuring reliable reanalysis of clinical samples .
Analytical Utility : The TMS derivatization of 6β-hydroxydutasteride improves sensitivity in LC-MS/MS, facilitating precise quantification in pharmacokinetic studies .
Clinical Relevance : Despite 6β-hydroxydutasteride’s potency, its contribution to therapeutic effects is negligible due to low systemic exposure, underscoring dutasteride’s dominance in efficacy .
Notes
Handling Precautions : Dutasteride metabolites may produce irritant/toxic fumes under extreme conditions (e.g., combustion) .
Storage : Plasma samples containing dutasteride metabolites require storage at ≤−65°C to maintain stability .
Analytical Considerations : TMS derivatization is critical for resolving structurally similar metabolites like 6β-hydroxydutasteride and 4'-hydroxydutasteride in complex matrices .
Q & A
Basic Research Questions
Q. What is the pharmacological significance of 6β-O-Trimethylsilyl Dihydrodutasteride compared to its parent compound, dutasteride?
- Methodological Answer : 6β-O-Trimethylsilyl Dihydrodutasteride is a major active metabolite of dutasteride, formed via hepatic CYP3A4/5-mediated oxidation. In vitro studies demonstrate its inhibitory activity on 5α-reductase isoforms (types I and II) is comparable to dutasteride, whereas other metabolites (e.g., 4′-hydroxydutasteride, 1,2-dihydrodutasteride) exhibit significantly reduced potency . Researchers should validate activity using enzyme inhibition assays with recombinant 5α-reductase isoforms under standardized substrate concentrations and pH conditions to ensure reproducibility.
Q. What analytical methods are validated for quantifying 6β-O-Trimethylsilyl Dihydrodutasteride in biological matrices?
- Methodological Answer : A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with liquid-liquid extraction (LLE) is recommended. Key parameters include:
- Linearity : 0.08–1.2 ng/mL for metabolites, 0.1–3.5 ng/mL for dutasteride .
- Sensitivity : Limit of quantification (LOQ) ≤0.08 ng/mL.
- Specificity : Separation from structurally similar metabolites using chromatographic gradients.
- Validation : Accuracy (85–115%), precision (CV <15%) across three validation runs .
Q. How does the metabolic pathway of dutasteride influence the pharmacokinetic profile of 6β-O-Trimethylsilyl Dihydrodutasteride?
- Methodological Answer : Dutasteride undergoes extensive hepatic metabolism via CYP3A4/5, with 6β-O-Trimethylsilyl Dihydrodutasteride being a primary active metabolite. Pharmacokinetic studies should monitor plasma concentrations post-administration (e.g., 0.5 mg dose) using serial sampling over 5 weeks (terminal half-life ~5 weeks). Excretion occurs primarily in feces (40% as metabolites) . Researchers must account for inter-individual variability in CYP3A4/5 activity when interpreting metabolite exposure data .
Advanced Research Questions
Q. How can researchers design experiments to assess the long-term stability of 6β-O-Trimethylsilyl Dihydrodutasteride in stored clinical samples?
- Methodological Answer :
- Storage Conditions : Freeze plasma samples at ≤-65°C to minimize degradation.
- Stability Testing : Reanalyze samples after 2–3 years using the validated LC-MS/MS method. Stability is confirmed if concentration deviations remain within ±15% of baseline .
- Contingency : Include quality control (QC) samples spiked with known metabolite concentrations to monitor batch-to-batch variability.
Q. What experimental strategies address discrepancies in reported potency of 6β-O-Trimethylsilyl Dihydrodutasteride across in vitro and in vivo models?
- Methodological Answer :
- Assay Standardization : Use recombinant human 5α-reductase isoforms under identical substrate (testosterone) concentrations and pH (5.0–6.0).
- Cross-Validation : Compare results with dutasteride as a positive control.
- In Vivo Correlation : Measure plasma metabolite levels in animal models (e.g., rats) treated with dutasteride and correlate with tissue 5α-reductase inhibition .
Q. What are the challenges in elucidating the stereochemistry of hydroxyl additions in 6β-O-Trimethylsilyl Dihydrodutasteride, and how can they be resolved?
- Methodological Answer :
- Structural Ambiguity : The absolute configuration of hydroxyl groups at positions 6 and 15 remains unresolved .
- Resolution Techniques : Use nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or X-ray crystallography to determine stereochemistry. Computational modeling (e.g., density functional theory) can predict stable conformers .
Q. How can environmental persistence of 6β-O-Trimethylsilyl Dihydrodutasteride be studied in wastewater systems?
- Methodological Answer :
- Detection : Employ solid-phase extraction (SPE) followed by LC-MS/MS to isolate and quantify metabolites in wastewater.
- Degradation Studies : Simulate wastewater treatment conditions (e.g., UV exposure, microbial activity) and monitor metabolite half-life.
- Data Interpretation : Compare with parent compound persistence; note that 6β-O-Trimethylsilyl Dihydrodutasteride may exhibit higher stability due to silyl group protection .
Key Research Recommendations
- Prioritize structural elucidation of 6β-O-Trimethylsilyl Dihydrodutasteride using advanced spectroscopic techniques.
- Investigate inter-species metabolic differences to improve translational relevance of preclinical models.
- Develop environmental monitoring protocols for metabolites in wastewater to assess ecological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
